1-[6-(3-Chloro-phenoxy)-pyridin-3-yl]-ethanone 1-[6-(3-Chloro-phenoxy)-pyridin-3-yl]-ethanone
Brand Name: Vulcanchem
CAS No.: 1545051-57-7
VCID: VC11673096
InChI: InChI=1S/C13H10ClNO2/c1-9(16)10-5-6-13(15-8-10)17-12-4-2-3-11(14)7-12/h2-8H,1H3
SMILES: CC(=O)C1=CN=C(C=C1)OC2=CC(=CC=C2)Cl
Molecular Formula: C13H10ClNO2
Molecular Weight: 247.67 g/mol

1-[6-(3-Chloro-phenoxy)-pyridin-3-yl]-ethanone

CAS No.: 1545051-57-7

VCID: VC11673096

Molecular Formula: C13H10ClNO2

Molecular Weight: 247.67 g/mol

* For research use only. Not for human or veterinary use.

1-[6-(3-Chloro-phenoxy)-pyridin-3-yl]-ethanone - 1545051-57-7

Description

Synthesis and Potential Applications

  • Synthesis: The synthesis of such compounds typically involves multi-step reactions, including nucleophilic substitution or coupling reactions to form the phenoxy linkage and the attachment of the ethanone group.

  • Applications: Compounds with similar structures are often explored for their biological activity, such as antimicrobial or antifungal properties, or as intermediates in the synthesis of more complex molecules like agrochemicals.

Electron-Withdrawing Effects

  • The presence of a chloro substituent on the phenoxy ring can act as an electron-withdrawing group, potentially affecting the electronic properties of the molecule. Electron-withdrawing groups can influence the reactivity and stability of the compound in various chemical reactions .

Research Findings and Data

Given the lack of specific research findings on 1-[6-(3-Chloro-phenoxy)-pyridin-3-yl]-ethanone, we can look at related compounds for insights. For example, compounds with similar structures have been studied for their biological activities and as intermediates in organic synthesis .

Table: Comparison of Related Compounds

CompoundMolecular FormulaPotential Applications
1-(4-(4-chlorophenoxy)-2-chlorophenyl)ethanoneC14H10Cl2O2Intermediate in agrochemical synthesis
1-[6-(Chloromethyl)pyridin-3-yl]ethanoneC8H8ClNOPotential biological activity
1-(6-Chloropyridin-3-yl)ethan-1-amineC7H9ClN2Biological activity studies
CAS No. 1545051-57-7
Product Name 1-[6-(3-Chloro-phenoxy)-pyridin-3-yl]-ethanone
Molecular Formula C13H10ClNO2
Molecular Weight 247.67 g/mol
IUPAC Name 1-[6-(3-chlorophenoxy)pyridin-3-yl]ethanone
Standard InChI InChI=1S/C13H10ClNO2/c1-9(16)10-5-6-13(15-8-10)17-12-4-2-3-11(14)7-12/h2-8H,1H3
Standard InChIKey CLCZPKFOAQTFOT-UHFFFAOYSA-N
SMILES CC(=O)C1=CN=C(C=C1)OC2=CC(=CC=C2)Cl
Canonical SMILES CC(=O)C1=CN=C(C=C1)OC2=CC(=CC=C2)Cl
PubChem Compound 59626072
Last Modified Nov 23 2023

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